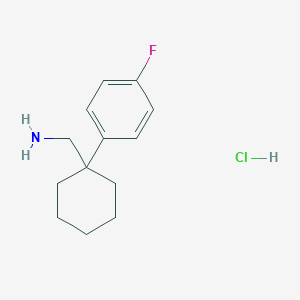

(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride

Descripción general

Descripción

(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H19ClFN. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine is introduced to the cyclohexyl ring.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structure

The compound features a cyclohexyl ring substituted with a fluorophenyl group, which influences its pharmacological properties. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it an interesting candidate for further research.

Pharmacology and Medicinal Chemistry

(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that compounds with similar structures may exhibit neuroprotective properties, making them candidates for the treatment of conditions such as depression and anxiety.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. This application is particularly relevant in the development of new pharmaceuticals.

Biological Studies

Research has shown that this compound can serve as a tool for studying enzyme interactions and cellular processes. Its unique structure allows for investigations into:

- Enzyme Inhibition : The compound can inhibit specific enzymes, providing insights into metabolic pathways.

- Cell Signaling : It may affect signaling pathways linked to cell growth and differentiation.

Case Study 1: Neuroprotective Effects

In a recent study evaluating the neuroprotective effects of related compounds, researchers found that this compound significantly reduced neuronal apoptosis in vitro. This suggests potential applications in neurodegenerative disease therapies.

Case Study 2: Antidepressant Activity

Another study investigated the antidepressant-like effects of similar compounds in animal models. Results indicated that administration of this compound led to increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties.

Mecanismo De Acción

The mechanism of action of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and neurotransmission, depending on the specific application and context of use.

Comparación Con Compuestos Similares

- (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

- (1-(4-Fluorophenyl)cyclohexyl)methanol

- (1-(4-Fluorophenyl)cyclohexyl)amine

Comparison:

- Structural Differences: The primary difference lies in the substituents attached to the cyclohexyl ring. For example, (1-(4-Fluorophenyl)cyclopropyl)meth

Actividad Biológica

(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview

This compound is characterized by a cyclohexyl group and a para-fluorophenyl moiety, which contribute to its lipophilicity and potential interactions with various biological targets. The hydrochloride salt form enhances its solubility, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways. Its affinity for these receptors may influence mood, appetite, and pain perception.

- Enzyme Modulation : Similar compounds have demonstrated the ability to inhibit or activate key enzymes involved in metabolic pathways. This modulation can lead to significant changes in cellular function and homeostasis.

Cell Proliferation and Apoptosis

Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. For example, studies have reported that derivatives of this compound exhibit cytotoxic effects on breast cancer cells (MDA-MB-231) and pancreatic cancer cells, suggesting a potential role in cancer therapy.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis |

| Pancreatic Cancer | 20 | Cell cycle arrest |

Modulation of Signaling Pathways

The compound may also influence key signaling pathways associated with cell survival and apoptosis. For instance, it has been shown to modulate pathways involving GSK-3β and IKK-β kinases, which are critical for cellular stress responses.

Table 2: Inhibitory Activity on Key Kinases

| Kinase | IC50 (nM) | Effect on Cellular Processes |

|---|---|---|

| GSK-3β | 8 | Promotes apoptosis |

| IKK-β | 15 | Reduces inflammation |

Study 1: Inhibition of Cancer Cell Growth

In a recent study investigating the effects of this compound on breast cancer cells, researchers found that the compound significantly inhibited cell growth at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis in cancer cells presents a promising avenue for therapeutic development.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.

Análisis De Reacciones Químicas

Deprotonation and Nucleophilic Substitution Reactions

The primary amine group in the hydrochloride salt can act as a nucleophile under basic conditions after deprotonation. For example:

-

Reaction with alkyl halides :

Deprotonation with NaOH or K₂CO₃ converts the hydrochloride to the free amine, which reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzyl bromide, NaOH, ethanol, 25°C | N-Benzyl derivative | ~60% |

Similar reactions with methyl iodide or acetyl chloride produce N-methyl or N-acetyl derivatives, respectively.

Acylation Reactions

The amine reacts with acylating agents to form amides:

-

Reaction with acetyl chloride :

| Reagent/Conditions | Product | Purity | Reference |

|---|---|---|---|

| Acetyl chloride, triethylamine, DCM | N-Acetylated derivative | >95% |

Oxidation Reactions

The cyclohexyl ring or amine group may undergo oxidation:

-

Cyclohexane ring oxidation :

Strong oxidants like KMnO₄ convert the cyclohexane ring to a ketone or carboxylic acid derivative. -

Amine oxidation :

Tertiary amines are resistant, but primary amines can form N-oxides under mild conditions.

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

-

Reaction with benzaldehyde :

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| Benzaldehyde, MeOH, 24h | Schiff base | Antimicrobial intermediates |

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt’s solubility and reactivity vary with pH:

-

In acidic conditions : Remains protonated, limiting nucleophilicity.

-

In basic conditions : Free amine is released, enhancing reactivity in substitutions or condensations .

Comparative Reactivity with Structural Analogs

The 4-fluorophenyl group influences electronic effects compared to other halogenated analogs:

| Compound | Substituent | Reactivity Trend |

|---|---|---|

| [1-(4-Cl-C₆H₄)cyclohexyl]methanamine | Chlorine | Higher electrophilic substitution rates |

| [1-(4-F-C₆H₄)cyclohexyl]methanamine | Fluorine | Enhanced ring stability, lower nucleophilic substitution |

| [1-(4-Me-C₆H₄)cyclohexyl]methanamine | Methyl | Increased steric hindrance |

Fluorine’s electron-withdrawing effect stabilizes the aromatic ring but reduces susceptibility to electrophilic attack.

Biological Activity and Functionalization

Derivatives of this compound show antimicrobial and neuroprotective potential:

Propiedades

IUPAC Name |

[1-(4-fluorophenyl)cyclohexyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOLETZDXHJAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857195 | |

| Record name | 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771583-24-5 | |

| Record name | 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.